molecular formula C19H20ClNO4 B13726638 2-Chloro-7,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline CAS No. 1031928-97-8

2-Chloro-7,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline

Cat. No.: B13726638
CAS No.: 1031928-97-8
M. Wt: 361.8 g/mol
InChI Key: MVCZXDNSHZWBKS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:

Industrial Production Methods

the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-7,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-7,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline is unique due to the presence of multiple functional groups, including the chlorine atom, vinyl group, and diethoxycarbonyl group. These functional groups contribute to its distinct chemical reactivity and potential biological activities .

Biological Activity

2-Chloro-7,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline is a synthetic organic compound notable for its unique quinoline structure. This compound has garnered interest in various fields, particularly medicinal chemistry, due to its potential biological activities. The following sections detail its biological properties, synthesis methods, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H20ClN1O4C_{19}H_{20}ClN_{1}O_{4}, with a molecular weight of approximately 361.82 g/mol. Its structure includes a chloro group at the 2-position and dimethyl groups at the 7 and 8 positions of the quinoline ring, alongside a vinyl group linked to a diethoxycarbonyl moiety.

Antimicrobial Properties

Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Studies have shown that quinoline derivatives can inhibit bacterial growth by interfering with DNA gyrase and topoisomerase enzymes. Preliminary tests on this compound suggest it may possess similar antibacterial properties.
  • Antifungal Activity : Quinoline-based compounds have been explored for their antifungal effects against various pathogens, including Candida species. The presence of the chloro and diethoxycarbonyl groups may enhance its antifungal efficacy.

Anticancer Potential

The quinoline scaffold is often associated with anticancer activity due to its ability to interact with cellular targets involved in cancer progression. Research findings indicate:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
  • Case Studies : In vitro studies have demonstrated that derivatives similar to this compound exhibit cytotoxic effects on various cancer cell lines, suggesting potential for further investigation in cancer therapy.

Synthesis Methods

The synthesis of this compound can be approached through several organic reactions:

  • Starting Materials : The synthesis typically begins with readily available quinoline derivatives.
  • Reactions : Key reactions may include:
    • Nucleophilic substitution to introduce the chloro group.
    • Alkylation steps to add methyl groups.
    • Formation of the vinyl group through elimination reactions.

Interaction Studies

Understanding the interactions between this compound and biological targets is crucial for elucidating its pharmacological profile. Techniques commonly used include:

  • Molecular Docking : To predict binding affinities with enzymes or receptors.
  • In vitro Assays : To evaluate the biological activity against specific pathogens or cancer cell lines.

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructureUnique Features
2-ChloroquinolineStructureBasic structure without additional substituents
5-MethylquinolineStructureContains a methyl group at position 5
8-HydroxyquinolineStructureHydroxyl group provides different reactivity

The distinct combination of functional groups in this compound may confer unique biological properties not found in simpler analogs.

Properties

CAS No.

1031928-97-8

Molecular Formula

C19H20ClNO4

Molecular Weight

361.8 g/mol

IUPAC Name

diethyl 2-[(2-chloro-7,8-dimethylquinolin-3-yl)methylidene]propanedioate

InChI

InChI=1S/C19H20ClNO4/c1-5-24-18(22)15(19(23)25-6-2)10-14-9-13-8-7-11(3)12(4)16(13)21-17(14)20/h7-10H,5-6H2,1-4H3

InChI Key

MVCZXDNSHZWBKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=C(N=C2C(=C(C=CC2=C1)C)C)Cl)C(=O)OCC

Origin of Product

United States

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